molecular formula C7H14ClNO3 B071693 Ethyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 183151-37-3

Ethyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No.: B071693
CAS No.: 183151-37-3
M. Wt: 195.64 g/mol
InChI Key: MGTYUHPAVHGVQF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-oxopentanoate Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonium chloride in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-oxopentanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-oxopentanoate Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-oxopentanoate Hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYUHPAVHGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623925
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183151-37-3
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From ethanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 2 h. The yield was 1.0 g (85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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